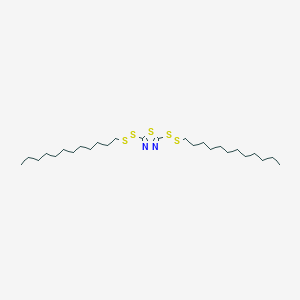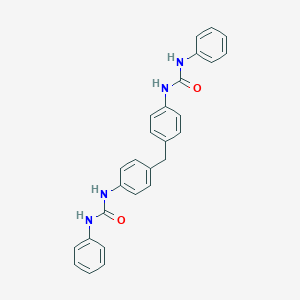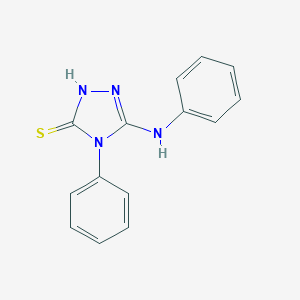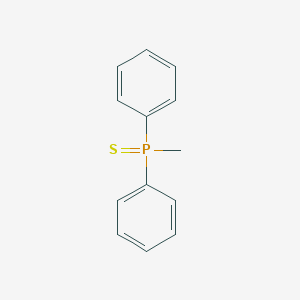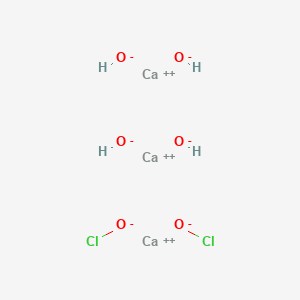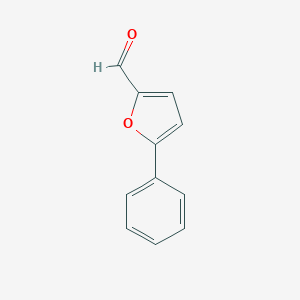
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of piperazine, a heterocyclic compound that has been extensively studied for its pharmacological properties. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not fully understood. However, studies have shown that this compound interacts with several molecular targets in the body, including enzymes and receptors. For example, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to the activation of genes that promote apoptosis in cancer cells. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to interact with the dopamine receptor, which is a target for drugs used to treat neurological disorders.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by activating genes that promote cell death. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurological disorders. In addition, this compound has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it has been extensively studied, and its properties are well characterized. This makes it easier to design experiments and interpret the results. Another advantage is that Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is that it is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-. Some of these directions include:
1. Development of new anticancer drugs: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties, making it a potential candidate for the development of new anticancer drugs.
2. Development of new drugs to treat neurological disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties, making it a potential candidate for the development of new drugs to treat neurological disorders.
3. Development of new antibiotics: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has antimicrobial properties, making it a potential candidate for the development of new antibiotics to treat infectious diseases.
4. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could lead to the development of new drugs that target specific molecular targets in the body.
5. Study of the pharmacokinetics and pharmacodynamics: Further research is needed to understand the pharmacokinetics and pharmacodynamics of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could help optimize its use in medical research.
Synthesemethoden
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves several steps. The first step is the reaction of 3-amino-4-pyridinecarboxylic acid with trifluoromethylphenylacetonitrile in the presence of a base, such as potassium carbonate. This reaction yields the intermediate compound 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-butanone. The second step involves the reduction of this intermediate compound with sodium borohydride, which yields the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively studied for its potential applications in medical research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been studied include:
1. Cancer Research: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
2. Neurological Disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties. Studies have shown that this compound protects neurons from damage caused by oxidative stress, which is a common feature of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have antimicrobial properties. Studies have shown that this compound inhibits the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
15139-06-7 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- |
Molekularformel |
C16H17F3N4 |
Molekulargewicht |
322.33 g/mol |
IUPAC-Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-2-1-3-13(10-12)22-6-8-23(9-7-22)15-4-5-21-11-14(15)20/h1-5,10-11H,6-9,20H2 |
InChI-Schlüssel |
KBWWNIUCIOYWAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
Andere CAS-Nummern |
15139-06-7 |
Synonyme |
4-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



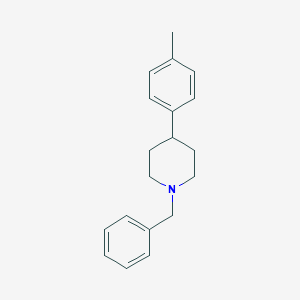
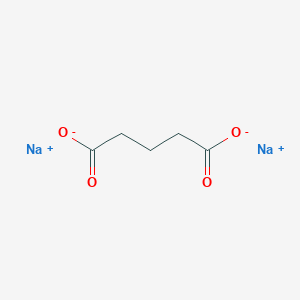
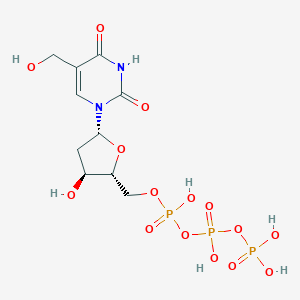
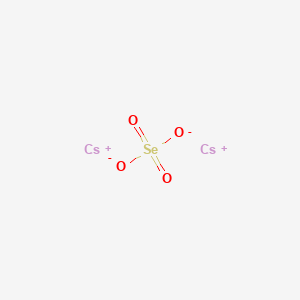
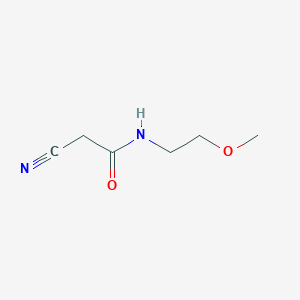
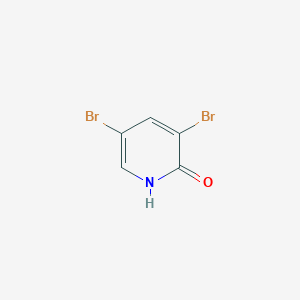
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
